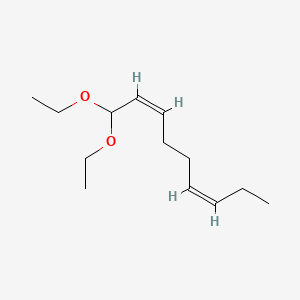
(2Z,6Z)-1,1-Diethoxynona-2,6-diene
Beschreibung
(2Z,6Z)-1,1-Diethoxynona-2,6-diene is a diethoxy-substituted nonadiene with a molecular formula of C₁₃H₂₄O₂ and a molecular mass of 212.33 g/mol . Its CAS Registry Number is 67674-37-7, and its canonical SMILES representation is O(CC)C(OCC)C=CCCC=CCC, reflecting the Z-configuration of both double bonds at positions 2 and 6 . This compound belongs to the class of acetals, commonly used as flavor and fragrance ingredients due to their stability and controlled release of aldehydes .
Key identifiers include:
Eigenschaften
CAS-Nummer |
67674-37-7 |
|---|---|
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
(2Z,6Z)-1,1-diethoxynona-2,6-diene |
InChI |
InChI=1S/C13H24O2/c1-4-7-8-9-10-11-12-13(14-5-2)15-6-3/h7-8,11-13H,4-6,9-10H2,1-3H3/b8-7-,12-11- |
InChI-Schlüssel |
GCIRJCKOUVCUBZ-MQEUWQHPSA-N |
SMILES |
CCC=CCCC=CC(OCC)OCC |
Isomerische SMILES |
CC/C=C\CC/C=C\C(OCC)OCC |
Kanonische SMILES |
CCC=CCCC=CC(OCC)OCC |
Andere CAS-Nummern |
67674-37-7 106950-34-9 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural Isomers
The compound has three primary structural isomers, differing in the configuration of double bonds :
| Isomer | CAS RN | Double Bond Configuration | Purity Range (%) | Odor Profile |
|---|---|---|---|---|
| (2Z,6Z) | 67674-37-7 | Z,Z | 85.00–99.90 | Green, fresh, cucumber, watermelon |
| (2E,6Z) | 67674-36-6 | E,Z | 85.00–99.90 | Fatty, buttery, seed-like |
| (2E,6E) | 67674-36-6 | E,E | 0.10–15.00 | Mild, less defined |
Key Observations :
- The (2Z,6Z) isomer is the most prevalent in commercial mixtures, often co-occurring with (2E,6Z) and (2E,6E) isomers .
- The Z-configuration at both double bonds enhances stability and intensifies green, fresh odor notes, making it preferable in fragrance formulations .
- (2E,6Z)-1,1-Diethoxynona-2,6-diene shares the same CAS RN (67674-36-6) as the (2E,6E) isomer but is distinguished by its E,Z configuration and higher purity .
Physicochemical Properties
| Property | (2Z,6Z)-Isomer | (2E,6Z)-Isomer | (2E,6E)-Isomer |
|---|---|---|---|
| Molecular Formula | C₁₃H₂₄O₂ | C₁₃H₂₄O₂ | C₁₃H₂₄O₂ |
| Molecular Mass | 212.33 g/mol | 212.33 g/mol | 212.33 g/mol |
| Boiling Point | Not reported | Not reported | Not reported |
| Solubility | Insoluble in water; soluble in organic solvents |
Notes:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


